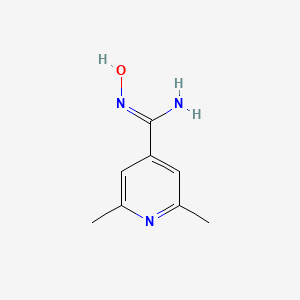

N-Hydroxy-2,6-dimethylisonicotinimidamide

Description

Contextual Significance of N-Hydroxy-2,6-dimethylisonicotinimidamide within Pyridine (B92270) Chemistry

Pyridine and its derivatives are fundamental building blocks in a vast array of chemical applications, from pharmaceuticals and agrochemicals to materials science. The nitrogen atom in the pyridine ring not only influences the aromatic system's reactivity but also provides a site for hydrogen bonding and coordination with metal ions. The isonicotinimidamide functional group, a derivative of isonicotinamide (B137802), introduces additional sites for molecular interactions.

The incorporation of a hydroxyl group onto the imidamide nitrogen (an N-hydroxyimidamide, also known as a hydroxamic acid analogue) is particularly significant. This functional group is a known metal chelator and can act as both a hydrogen bond donor and acceptor. The presence of the 2,6-dimethyl groups on the pyridine ring introduces steric hindrance around the nitrogen atom, which can influence the molecule's conformation and its interactions with biological targets or catalysts. These methyl groups also donate electron density to the pyridine ring, potentially altering its reactivity. The unique combination of a pyridine core, an N-hydroxylated imidamide function, and steric/electronic-donating methyl groups positions this compound as a compound with potential for exploration in coordination chemistry, medicinal chemistry, and materials science. Pyridine-2,6-dicarboxamide derivatives, which are structurally related, are known to be effective chelating ligands for various metal cations. mdpi.com

Historical Development and Discovery of Isonicotinimidamide Scaffolds

The development of isonicotinimidamide scaffolds is intrinsically linked to the broader history of pyridine chemistry and the exploration of its amide derivatives. Isonicotinamide, a key precursor, has been a central molecule in medicinal chemistry for decades, most notably as a structural component of the anti-tuberculosis drug isoniazid. The exploration of isonicotinamide's derivatives has been a continuous effort to modify its biological activity and physical properties.

The synthesis and study of imidamide derivatives, in general, have been driven by their potential as bioisosteres of amides and their unique chemical reactivity. The conversion of the amide carbonyl group to an imine allows for different geometric and electronic properties, which can lead to novel biological activities. While the specific historical timeline for the discovery of isonicotinimidamide scaffolds is not extensively documented in dedicated reviews, their emergence can be seen as a natural progression in the systematic functionalization of the pyridine ring to create diverse chemical libraries for screening and other applications.

Overview of N-Hydroxylated Heterocyclic Compounds and Their Research Trajectories

N-hydroxylated heterocyclic compounds represent a growing area of interest in chemical and biological sciences. nih.gov The introduction of an N-hydroxy group into a heterocyclic ring can significantly alter the parent molecule's properties. nih.gov Research has shown that this modification can enhance permeability across biological membranes, such as the blood-brain barrier, and can introduce or modify biological activities. nih.gov

Historically, there were concerns that the N-hydroxy motif could be associated with toxicity, which may have limited its exploration in drug design. nih.gov However, contemporary research has increasingly demonstrated the therapeutic potential of N-hydroxylated heterocycles. nih.gov These compounds are now being investigated for a wide range of applications, including their use as anticancer, anti-HIV, antimalarial, and antimicrobial agents. nih.gov The N-hydroxy group can act as a pharmacophore, directly interacting with biological targets, or it can serve as a metabolic precursor to an active species. The research trajectory for these compounds is focused on synthesizing novel N-hydroxylated heterocycles, evaluating their biological activities, and understanding their structure-activity relationships. nih.govnih.gov

Table 1: Examples of Bioactive N-Hydroxylated Heterocyclic Compounds

| Compound Class | Example | Reported Bioactivity |

|---|---|---|

| Imidazole Derivative | Compound 28 (as referenced in a study) | Antiprotozoal activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum nih.gov |

| Imidazole Derivatives | Compounds 29a-e (as referenced in a study) | Inhibitory effects on platelet aggregation nih.gov |

| Diketopiperazine Derivatives | Chemically-modified analogs of flutamide | Structure-activity relationship analysis demonstrated the requirement of the N-hydroxy group for activity nih.gov |

Current Research Gaps and Motivations for In-Depth Studies on this compound

The most significant research gap concerning this compound is the lack of specific studies on its synthesis, characterization, and potential applications. While the broader classes of pyridine derivatives and N-hydroxylated heterocycles are well-explored, this particular combination of functional groups remains largely uninvestigated.

The motivation for in-depth studies stems from the potential properties that can be inferred from its structure:

Coordination Chemistry: The N-hydroxy-isonicotinimidamide moiety is a potential chelating agent for various metal ions. Studies could explore the formation and properties of its metal complexes, which could have applications in catalysis, materials science, or as imaging agents.

Medicinal Chemistry: Given the diverse biological activities of N-hydroxylated heterocycles and pyridine derivatives, this compound and its analogues could be synthesized and screened for various therapeutic activities. The 2,6-dimethyl substitution pattern provides a specific steric and electronic profile that could lead to selective interactions with biological targets.

Supramolecular Chemistry: The hydrogen bonding capabilities of the N-hydroxy and imidamide groups, combined with the aromatic pyridine ring, make this molecule a candidate for the construction of novel supramolecular assemblies.

Future research would need to begin with the development of a reliable synthetic route to this compound. Following its synthesis, detailed characterization using modern spectroscopic and crystallographic techniques would be essential. Subsequently, systematic investigations into its chemical reactivity, coordination properties, and biological activities would pave the way for understanding the potential of this currently understudied molecule.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Isoniazid |

| Pyridine |

| Isonicotinamide |

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

N'-hydroxy-2,6-dimethylpyridine-4-carboximidamide |

InChI |

InChI=1S/C8H11N3O/c1-5-3-7(8(9)11-12)4-6(2)10-5/h3-4,12H,1-2H3,(H2,9,11) |

InChI Key |

SBZMTNVCOFYKPN-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC(=CC(=N1)C)/C(=N/O)/N |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C(=NO)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of N Hydroxy 2,6 Dimethylisonicotinimidamide

Retrosynthetic Analysis for N-Hydroxy-2,6-dimethylisonicotinimidamide

Retrosynthetic analysis of this compound suggests a straightforward and efficient synthetic strategy. The primary disconnection of the amidoxime (B1450833) functional group leads back to two simple precursors: 2,6-dimethylisonicotinonitrile (B109327) and hydroxylamine (B1172632). This approach is based on the well-established nucleophilic addition of hydroxylamine to a nitrile group, which is the most common and direct method for the synthesis of amidoximes. nih.govnih.gov

The key transformation involves the attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile. This strategy is highly convergent and relies on readily available starting materials. The 2,6-dimethylisonicotinonitrile precursor can be synthesized from 2,6-lutidine through various established methods, such as ammoxidation. This retrosynthetic pathway offers a practical and scalable route to the target compound.

Development and Optimization of Novel Synthetic Routes to this compound

The synthesis of this compound is primarily achieved through the reaction of 2,6-dimethylisonicotinonitrile with hydroxylamine. nih.gov Various methods have been developed to optimize this transformation, focusing on improving yield, reducing reaction time, and employing more environmentally benign conditions.

The classical method involves heating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, in an alcoholic solvent. nih.gov While effective, this method often requires prolonged heating. nih.gov More recent optimizations have focused on milder and more efficient conditions. A highly efficient green chemistry approach utilizes water as a solvent and triethylamine (B128534) as a base, allowing the reaction to proceed at room temperature with high yields in a shorter timeframe. tandfonline.comtandfonline.com Another advanced approach involves a solvent-free method under ultrasonic irradiation, which can significantly reduce reaction times and improve yields. nih.gov

These optimized routes offer significant advantages over traditional methods, including easier work-up procedures, reduced energy consumption, and avoidance of hazardous organic solvents. tandfonline.comtandfonline.com

Chemoenzymatic Approaches to this compound Synthesis

While dedicated chemoenzymatic routes for the synthesis of this compound are not extensively documented, enzymatic transformations involving the N-hydroxy-imidamide (amidoxime) functionality are known, particularly in the context of metabolic pathways.

Research has shown that enzyme systems from pig and human liver, consisting of cytochrome b5, its reductase, and a P450 enzyme, are capable of reducing N-hydroxylated compounds like amidoximes back to their corresponding amidines. nih.govrsc.org This enzymatic reduction is a key step in the mechanism of action for amidoxime-based prodrugs, which are designed to be metabolized into active amidine drugs in vivo. nih.govrsc.org

This established enzymatic activity highlights the potential for biocatalytic approaches. Although direct enzymatic synthesis from the nitrile has not been reported, the known interaction of enzymes with the amidoxime group suggests that future research could lead to the development of novel biocatalytic or chemoenzymatic synthetic methods.

Synthesis of Structurally Modified Analogs and Derivatives of this compound

The N-hydroxy group of this compound is a key site for structural modification, allowing for the synthesis of a wide range of derivatives, particularly O-substituted analogs. These modifications can alter the compound's physicochemical properties and biological activity.

N-Alkoxy Derivatives: O-alkylation of the N-hydroxy group yields N-alkoxy derivatives. This transformation can be achieved by treating the parent compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), in the presence of a base like potassium carbonate. researchgate.net This reaction proceeds via deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile.

N-Acyloxy Derivatives: Similarly, N-acyloxy derivatives can be prepared by acylating the N-hydroxy group. mdpi.com This is typically accomplished using acylating agents like acid chlorides or anhydrides in the presence of a suitable base. These derivatives are essentially O-acylated amidoximes.

These derivatization strategies provide access to a library of structurally modified analogs with potentially new applications.

Mechanistic Studies of Key Synthetic Transformations Involving the N-Hydroxy Group

The N-hydroxy group is central to the reactivity of this compound and participates in several key mechanistic transformations.

Formation Mechanism: The synthesis of the amidoxime itself proceeds via the nucleophilic attack of hydroxylamine on the electrophilic carbon of the 2,6-dimethylisonicotinonitrile. The reaction is typically base-catalyzed, where the base facilitates the deprotonation of hydroxylamine, increasing its nucleophilicity.

Cyclization Reactions: The N-hydroxy functionality can act as an intramolecular nucleophile in cyclization reactions. Studies on related N-hydroxy amides have shown that under basic conditions, these compounds can undergo intramolecular cyclization to form five- or six-membered heterocyclic rings, such as 1-hydroxy-pyrrolidin-2-ones. For example, N-hydroxy-N-(2-oxoalkyl)amides cyclize in the presence of potassium tert-butoxide. A proposed mechanism involves the deprotonation of a suitable carbon, followed by intramolecular attack on a carbonyl group and subsequent rearrangement.

Radical Reactions: In some transformations, the N-hydroxy group can be involved in radical processes. For instance, the protection of the N-hydroxy group by methylation was shown to alter the cyclization pathway of N-hydroxy-N-(2-oxoalkyl)amides, preventing a proposed radical oxidative cyclization. The N-O bond in derivatives can also undergo cleavage to generate radical intermediates for the construction of N-heterocycles. These mechanistic pathways underscore the versatility of the N-hydroxy group in directing the outcome of synthetic transformations.

Sophisticated Structural Elucidation and Spectroscopic Characterization of N Hydroxy 2,6 Dimethylisonicotinimidamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of N-Hydroxy-2,6-dimethylisonicotinimidamide in solution. Both ¹H and ¹³C NMR provide critical insights into the molecular framework, conformational preferences, and potential tautomeric equilibria.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the 2,6-dimethylpyridine (B142122) ring, the methyl protons, and the exchangeable protons of the N-hydroxy-imidamide group.

Aromatic Protons: The two equivalent protons on the pyridine (B92270) ring (at positions 3 and 5) would likely appear as a singlet in the aromatic region, typically between δ 7.0-8.5 ppm. The exact chemical shift would be influenced by the electronic effects of the N-hydroxy-imidamide substituent.

Methyl Protons: The two methyl groups at positions 2 and 6 of the pyridine ring are chemically equivalent and are expected to produce a sharp singlet, typically in the upfield region of δ 2.0-3.0 ppm.

Exchangeable Protons: The protons associated with the N-hydroxy (-OH) and the imidamide (-NH₂) groups are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature. The -OH proton is expected to be a broad singlet, while the -NH₂ protons may appear as a single broad resonance or two distinct signals depending on the rate of rotation around the C-N bond. These signals can be confirmed by D₂O exchange experiments, where they would disappear from the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides valuable information about the carbon skeleton of the molecule.

Pyridine Ring Carbons: The pyridine ring will show distinct signals for the substituted carbons (C2, C4, C6) and the unsubstituted carbons (C3, C5). The chemical shift of C4, attached to the imidamide group, would be particularly informative.

Methyl Carbons: A single signal in the aliphatic region (δ 15-25 ppm) is expected for the two equivalent methyl carbons.

Imidamide Carbon: The carbon atom of the C=NOH group will have a characteristic chemical shift in the downfield region, often above δ 140 ppm.

Conformational and Tautomeric Analysis: N-Hydroxy-amidines and related compounds are known to exist in tautomeric forms, primarily the amide oxime and the imino hydroxylamine (B1172632) forms. Theoretical studies on N-hydroxy amidines suggest that the amide oxime tautomer is generally more stable. NMR spectroscopy, particularly through the analysis of chemical shifts and coupling constants, can be used to determine the predominant tautomer in solution. The presence of multiple sets of signals in the NMR spectra could indicate a slow equilibrium between tautomers or conformational isomers on the NMR timescale. Variable temperature NMR studies can provide further information on the dynamics of these equilibria. For instance, in related N-hydroxyguanidine derivatives, ¹⁵N NMR has been instrumental in elucidating tautomeric equilibria and protonation sites.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H (3,5) | 7.0 - 8.5 | s |

| Methyl H (2,6) | 2.0 - 3.0 | s |

| N-OH | Variable | br s |

| Imidamide NH₂ | Variable | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C (4) | > 140 |

| Pyridine C (2,6) | > 150 |

| Pyridine C (3,5) | 120 - 140 |

| Imidamide C | > 140 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound and offers insights into intermolecular interactions such as hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the N-hydroxy group, often broadened due to hydrogen bonding.

N-H Stretch: The N-H stretching vibrations of the imidamide -NH₂ group are expected to appear as one or two bands in the 3300-3500 cm⁻¹ region.

C=N Stretch: The carbon-nitrogen double bond of the imidamide group typically gives rise to a strong absorption band in the 1640-1690 cm⁻¹ region. In related amidoximes, this band is observed around 1656 cm⁻¹. nih.gov

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-N Stretch: The carbon-nitrogen single bond stretching vibration will likely appear in the 1200-1350 cm⁻¹ range.

N-O Stretch: The N-O stretching vibration of the N-hydroxy group is typically found in the 900-950 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Due to the different selection rules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum.

The C=N stretching vibration is also expected to be Raman active.

The non-polar C-C bonds of the methyl groups will also give rise to Raman signals.

Intermolecular Interaction Analysis: The position and shape of the O-H and N-H stretching bands in the FT-IR spectrum are particularly sensitive to hydrogen bonding. In the solid state, strong intermolecular hydrogen bonds are expected to form between the N-hydroxy group and the nitrogen atoms of the imidamide or pyridine moieties of neighboring molecules. This would result in a significant broadening and shifting to lower wavenumbers of the O-H and N-H bands compared to their positions in a non-polar solvent.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-OH | O-H Stretch | 3200 - 3600 (broad) |

| -NH₂ | N-H Stretch | 3300 - 3500 |

| C=N | C=N Stretch | 1640 - 1690 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| C-N | C-N Stretch | 1200 - 1350 |

| N-O | N-O Stretch | 900 - 950 |

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, can provide a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M]⁺˙), allowing for the confirmation of the elemental composition of the molecule.

Fragmentation Pattern Analysis: Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments can be used to induce fragmentation of the molecular ion. The resulting fragment ions provide valuable structural information. For this compound, the following fragmentation pathways can be anticipated:

α-Cleavage: Cleavage of the bond between the pyridine ring and the imidamide group is a likely fragmentation pathway. This would result in the formation of a stable 2,6-dimethylpyridinyl cation or a radical cation.

Loss of Small Molecules: The loss of small, stable neutral molecules such as H₂O, NH₃, or HCN from the molecular ion is a common fragmentation process. For instance, the loss of a hydroxyl radical (·OH) from the N-hydroxy group is a plausible initial fragmentation step.

Pyridine Ring Fragmentation: The 2,6-dimethylpyridine ring itself can undergo characteristic fragmentation, often involving the loss of HCN or methyl radicals.

Rearrangement Reactions: McLafferty-type rearrangements or other intramolecular rearrangements could also occur, leading to characteristic fragment ions.

The fragmentation pattern of the closely related nicotinamide (B372718) has been studied, providing some clues. The analysis of the fragmentation of isonicotinamide (B137802) derivatives can also offer valuable comparative data. researchgate.net

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| [M]⁺˙ | Molecular Ion |

| [M - 17]⁺ | Loss of ·OH |

| [M - 18]⁺ | Loss of H₂O |

| [M - 16]⁺ | Loss of NH₂ |

| [M - 43]⁺ | Loss of HNCO |

| 106 | [C₇H₈N]⁺ (2,6-dimethylpyridinyl fragment) |

X-ray Diffraction Studies for Solid-State Structure and Hydrogen Bonding Networks

Solid-State Structure: The crystal structure would reveal the planarity of the pyridine ring and the geometry of the N-hydroxy-imidamide substituent. It would also establish the relative orientation of the 2,6-dimethyl groups with respect to the plane of the pyridine ring. The crystal structure of the related compound, N-hydroxypicolinamide monohydrate, has been determined and shows a nearly planar molecule with a specific conformation of the hydroxamic acid group relative to the pyridine ring. sketchy.com This structure can serve as a valuable model for predicting the solid-state conformation of this compound.

Hydrogen Bonding Networks: A key feature that would be elucidated by X-ray diffraction is the intricate network of intermolecular hydrogen bonds. The N-hydroxy group is a strong hydrogen bond donor, and the nitrogen atoms of the imidamide and pyridine moieties are potential hydrogen bond acceptors. It is highly probable that the molecules will self-assemble in the crystal lattice through a network of O-H···N and N-H···N hydrogen bonds, forming dimers, chains, or more complex three-dimensional architectures. The analysis of these hydrogen bonding patterns is crucial for understanding the solid-state properties of the compound, such as its melting point and solubility. In the crystal structure of N-hydroxypicolinamide monohydrate, O—H⋯O and N—H⋯N hydrogen bonds, along with π–π stacking interactions, organize the molecules into a two-dimensional framework. libretexts.org

Table 5: Expected Structural Parameters from X-ray Diffraction

| Parameter | Expected Observation |

|---|---|

| Molecular Conformation | Near-planar pyridine ring, specific orientation of the N-hydroxy-imidamide group |

| Hydrogen Bonding | Extensive intermolecular O-H···N and N-H···N hydrogen bonds |

| Crystal Packing | Formation of dimers, chains, or sheets through hydrogen bonding and π-π stacking |

Theoretical and Computational Chemistry of N Hydroxy 2,6 Dimethylisonicotinimidamide

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about electron distribution and energy levels. researchgate.net

For N-Hydroxy-2,6-dimethylisonicotinimidamide, these calculations would typically be performed using a basis set such as 6-311+G(d,p) to achieve a balance between accuracy and computational cost. nih.gov The primary outputs include the optimized molecular geometry, vibrational frequencies, and electronic properties.

A key area of investigation is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical stability and reactivity. nih.gov A large gap suggests high stability, whereas a small gap indicates higher reactivity.

Further analysis involves mapping the Molecular Electrostatic Potential (MEP). The MEP surface illustrates the charge distribution across the molecule, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.net For this compound, the oxygen and nitrogen atoms of the N-hydroxy-imidamide group would be expected to be regions of high negative potential.

Table 1: Illustrative Frontier Molecular Orbital Data for a Heterocyclic Compound

| Parameter | Value (eV) | Implication for this compound |

| HOMO Energy | -6.85 | Indicates the energy required to remove an electron; relates to ionization potential. |

| LUMO Energy | -1.20 | Indicates the energy released when an electron is added; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.65 | Suggests significant kinetic stability and low reactivity. |

Molecular Dynamics Simulations to Investigate Conformational Landscapes and Solvent Interactions

While quantum calculations describe a static molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent. nih.gov

An MD simulation of this compound would reveal its conformational landscape—the collection of different shapes the molecule can adopt due to the rotation of single bonds. This is particularly relevant for understanding the flexibility of the N-hydroxy group and the dimethyl-substituted pyridine (B92270) ring.

Furthermore, simulating the compound in an explicit solvent like water would elucidate how solvent molecules arrange themselves around the solute. mdpi.com This is crucial for understanding its solubility and the role of hydrogen bonding. Studies on similar molecules like N-hydroxyurea have shown that the hydration shell plays a critical role in stabilizing specific conformers and mediating interactions. mdpi.com The N-hydroxy and imidamide groups in this compound would be expected to form strong hydrogen bonds with water molecules, influencing its orientation and stability in aqueous solution.

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Setting | Purpose |

| Force Field | AMBER, GROMOS | Defines the potential energy function for atomic interactions. |

| Solvent Model | TIP3P Water | Provides an explicit representation of the aqueous environment. |

| Temperature | 298 K (25 °C) | Simulates conditions at room temperature. |

| Simulation Time | 100 ns | Allows for sufficient sampling of molecular motions and conformations. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant particle number, pressure, and temperature. |

Prediction of Reactivity and Reaction Pathways for this compound

Computational methods can predict a molecule's reactivity and map out potential reaction pathways. mdpi.com By combining DFT calculations of the reactants, products, and transition states, the energy profile of a reaction can be determined. The activation energy—the energy barrier that must be overcome for a reaction to occur—is a key outcome that helps predict the feasibility and rate of a chemical transformation. researchgate.net

For this compound, chemists might investigate reactions such as cyclization, hydrolysis, or oxidation. researchgate.net Computational studies can compare different possible pathways to determine the most energetically favorable route. For instance, the cyclization of related N-hydroxy-N-(2-oxoalkyl)amides has been computationally studied to understand the mechanism and product formation. researchgate.net Such an analysis for the target compound would involve locating the transition state structure for each proposed step and calculating the associated Gibbs free energy barrier.

Table 3: Hypothetical Comparison of Activation Energies for Two Reaction Pathways

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Feasibility |

| Pathway A | Intramolecular Cyclization | 25.4 | Thermally accessible under moderate heating. |

| Pathway B | Hydrolysis of Imidamide | 38.1 | Requires more forcing conditions (e.g., strong acid/base). |

In Silico Screening and Design of this compound Derivatives for Targeted Molecular Interactions

In silico (computational) methods allow for the rational design and screening of new molecules before they are synthesized in the lab. Starting with the core structure of this compound, derivatives can be created by computationally modifying substituent groups. Quantum chemical calculations can then predict how these modifications affect key molecular properties.

The goal is often to tune properties for specific molecular interactions, such as enhancing hydrogen bonding capabilities or altering the electrostatic profile. For example, adding electron-withdrawing or electron-donating groups to the pyridine ring would change the charge distribution across the entire molecule, which could be predicted using MEP analysis. This approach is instrumental in designing molecules with tailored properties for applications in materials science or as ligands for metal coordination.

Table 4: Illustrative In Silico Design of Derivatives

| Derivative Modification | Predicted Effect on Dipole Moment | Predicted Effect on Hydrogen Bond Donor/Acceptor Strength |

| Add -NO₂ to pyridine ring | Increase | Decrease in ring nitrogen basicity |

| Add -OCH₃ to pyridine ring | Increase/Change Vector | Increase in ring nitrogen basicity |

| Replace -CH₃ with -CF₃ | Significant Increase | Decrease in local positive potential at protons |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Structural Optimization (Non-Biological Activity Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and a specific property. While often used for biological activity, QSAR can also be applied to predict non-biological physicochemical properties like solubility, melting point, or chromatographic retention time. nih.govnih.gov

To build a QSAR model for derivatives of this compound, a set of related compounds would first be synthesized and their properties measured experimentally. Then, a wide range of molecular descriptors (numerical values that encode structural features) would be calculated for each compound. nih.gov These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO energy, dipole moment).

Using statistical methods like multiple linear regression, a model is created that correlates a selection of these descriptors with the measured property. This model can then be used to predict the properties of new, unsynthesized derivatives, guiding structural optimization efforts.

Table 5: Common Molecular Descriptors for QSAR Modeling

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of N and O atoms | Basic molecular composition and size. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape. |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity | Hydrophobicity and polarizability. |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Electronic properties and reactivity. |

Structure Activity Relationship Sar Studies of N Hydroxy 2,6 Dimethylisonicotinimidamide Analogs for Molecular Recognition

Rational Design and Synthesis of N-Hydroxy-2,6-dimethylisonicotinimidamide Derivatives with Systematic Structural Modifications

The rational design of derivatives of this compound is guided by the goal of optimizing molecular interactions with specific biological targets. The synthesis of these analogs involves systematic modifications of the core structure. A plausible synthetic approach for N'-hydroxy-N-alkylpyridinecarboximidamides, which can be adapted for this compound, involves a multi-step procedure. This can begin from a pyridineamidoxime, proceeding through a pyridinehydroximoyl chloride intermediate, to finally yield the desired N'-hydroxy-N-alkyl- or -N,N-dialkylpyridinecarboximidamide. This method has been shown to be efficient for producing derivatives with substituents at various positions on the pyridine (B92270) ring.

Systematic structural modifications would likely explore the following:

Alterations of the N-hydroxy group: Esterification or etherification of the hydroxyl group to modulate its hydrogen bonding capacity and lipophilicity.

Modification of the 2,6-dimethyl groups: Replacement of the methyl groups with other alkyl or functional groups to probe steric and electronic effects.

Substitution on the pyridine ring: Introduction of various substituents at other positions of the pyridine ring to fine-tune the electronic properties and interaction profile of the molecule.

Changes to the imidamide moiety: N-alkylation or N-arylation to explore the impact of these groups on binding affinity and selectivity.

A general synthetic scheme for related N'-hydroxy-N-alkylpyridinecarboximidamides is presented below, which could be conceptually applied to the target compound.

| Step | Reaction | Description |

| 1 | Starting Material | 2,6-dimethylisonicotinonitrile (B109327) |

| 2 | Formation of Amidoxime (B1450833) | Reaction of the nitrile with hydroxylamine (B1172632) to form N'-hydroxy-2,6-dimethylisonicotinimidamide. |

| 3 | Chlorination | Conversion of the amidoxime to the corresponding hydroximoyl chloride using a chlorinating agent. |

| 4 | Nucleophilic Substitution | Reaction of the hydroximoyl chloride with various amines or other nucleophiles to introduce diversity at the N-position of the imidamide. |

This systematic approach allows for the generation of a library of derivatives, which can then be screened for their biological activity to establish clear SAR trends.

Elucidation of Key Structural Motifs and Pharmacophores/Chemophores for Molecular Interactions

The molecular structure of this compound contains several key features that are likely to be crucial for its interactions with biological targets. These structural motifs, or pharmacophores/chemophores, dictate the compound's ability to engage in specific binding events.

The N-hydroxy-imidamide group: This functional group is a key pharmacophore. The N-hydroxy moiety can act as both a hydrogen bond donor and acceptor, a critical feature for interaction with biological macromolecules. In many biologically active compounds, the N-hydroxy group is essential for activity. For instance, in certain enzyme inhibitors, the removal or modification of the N-hydroxy group leads to a significant decrease in potency.

The Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and can participate in electrostatic interactions. The aromatic nature of the ring allows for potential π-π stacking interactions with aromatic residues in a binding pocket.

The combination of a hydrogen-bonding N-hydroxy-imidamide, an interactive pyridine ring, and sterically influential dimethyl groups forms the fundamental pharmacophoric profile of this compound class.

Influence of Substituent Effects on the Binding Affinity and Selectivity with Molecular Targets (e.g., enzymes, receptors)

The introduction of different substituents at various positions on the this compound scaffold can significantly alter its binding affinity and selectivity for molecular targets.

Electronic Effects: The electronic nature of substituents on the pyridine ring can modulate the pKa of the pyridine nitrogen and the N-hydroxy group, thereby influencing the strength of hydrogen bonds and electrostatic interactions. Electron-withdrawing groups would decrease the basicity of the pyridine nitrogen, while electron-donating groups would increase it.

Steric Effects: The size and shape of substituents are critical. Bulky groups can either enhance binding by filling a large hydrophobic pocket or decrease affinity due to steric hindrance. The 2,6-dimethyl groups themselves impose significant steric constraints that can be beneficial for selectivity, allowing the molecule to fit into a specifically shaped binding site while preventing it from binding to others.

The table below summarizes the potential effects of different types of substituents on the molecular interactions of this compound analogs, based on general principles of medicinal chemistry.

| Substituent Type | Position on Pyridine Ring | Potential Effect on Binding Affinity | Rationale |

| Electron-withdrawing (e.g., -NO2, -CN) | 3 or 5 | Decrease or Increase | Modulates pKa of pyridine nitrogen; may introduce new interaction points. |

| Electron-donating (e.g., -OCH3, -NH2) | 3 or 5 | Decrease or Increase | Modulates pKa of pyridine nitrogen; may introduce new hydrogen bonding sites. |

| Halogens (e.g., -F, -Cl, -Br) | 3 or 5 | Increase | Can form halogen bonds and increase lipophilicity. |

| Alkyl groups | 3 or 5 | Increase | Can enhance hydrophobic interactions. |

Conformational Flexibility and Its Role in Structure-Activity Profiles

The three-dimensional shape, or conformation, of a molecule is a key determinant of its biological activity. For this compound, the conformational flexibility is largely influenced by the rotation around the single bonds within the molecule.

The presence of the 2,6-dimethyl groups is expected to play a significant role in restricting the conformation of the molecule. These methyl groups can sterically hinder the rotation around the bond connecting the pyridine ring to the imidamide group. This restricted rotation can pre-organize the molecule into a specific conformation that is favorable for binding to its target, potentially increasing binding affinity. This "conformational lock" can also contribute to selectivity, as the rigid conformation may not be suitable for binding to off-target molecules.

In contrast, a more flexible molecule might be able to adapt its shape to fit into various binding sites, which could lead to lower selectivity. Therefore, understanding the conformational preferences of this compound and its derivatives through computational modeling and experimental techniques like NMR spectroscopy is crucial for elucidating their structure-activity profiles. The interplay between the electronic effects of substituents and the conformational constraints imposed by the 2,6-dimethyl groups ultimately dictates the binding affinity and selectivity of these compounds.

Mechanistic Investigations of N Hydroxy 2,6 Dimethylisonicotinimidamide S Molecular Interactions

Interactions with Model Biological Systems (e.g., membranes, nucleic acids) as Chemical ProbesNo research could be found describing the interaction of N-Hydroxy-2,6-dimethylisonicotinimidamide with model biological systems like lipid membranes or nucleic acids.

A table of mentioned compounds is provided below as requested.

Exploration of Non Clinical Applications and Future Directions for N Hydroxy 2,6 Dimethylisonicotinimidamide

N-Hydroxy-2,6-dimethylisonicotinimidamide as a Chemical Probe for Fundamental Biochemical Research

The N-hydroxyimidamide moiety, also known as an amidoxime (B1450833), is a key functional group that could enable this compound to serve as a valuable chemical probe in biochemical research. Amidoximes are known to be bioisosteres of carboxylic acids and can participate in various biological interactions. nih.gov Furthermore, the amidoxime group is recognized for its ability to release nitric oxide (NO) under certain oxidative conditions, a property that is of significant interest in studying physiological and pathological processes involving NO signaling. nih.govmdpi.com

The 2,6-dimethylpyridine (B142122) core of the molecule introduces steric hindrance, which can influence its binding selectivity to target proteins. This feature, combined with the hydrogen bonding capabilities of the N-hydroxyimidamide group, could be exploited to design specific inhibitors or probes for enzymes where such steric and electronic features are recognized. For instance, nicotinamide (B372718) derivatives are widely studied as inhibitors of various enzymes, and the unique substitution pattern of this compound could offer novel selectivity profiles. mdpi.commdpi.comnih.gov

Table 1: Potential Biochemical Research Applications Based on Structural Analogs

| Research Area | Relevant Functional Group | Potential Application of this compound | Analogous Compounds |

|---|---|---|---|

| Nitric Oxide Signaling | N-Hydroxyimidamide (Amidoxime) | As a controlled NO-releasing agent to study cellular signaling pathways. nih.gov | Arginine-derived oximes, various synthetic amidoximes. nih.govmdpi.com |

| Enzyme Inhibition | Nicotinamide and Amidoxime | As a selective inhibitor for enzymes that recognize nicotinamide or related structures, with specificity enhanced by the 2,6-dimethyl substitution. | Nicotinamide-based VEGFR-2 inhibitors, amidoxime-containing enzyme inhibitors. mdpi.commdpi.commdpi.com |

Potential Applications in Material Science or Catalysis (e.g., polymerization initiation, ligand in coordination chemistry)

The structure of this compound suggests significant potential in material science and catalysis, primarily through its function as a ligand in coordination chemistry. The pyridine (B92270) nitrogen and the N-hydroxyimidamide group offer multiple coordination sites for metal ions. Pyridine-N-oxides and related pyridine derivatives are well-established ligands in coordination chemistry. wikipedia.orgresearchgate.net The 2,6-dimethyl substitution pattern creates a sterically hindered environment around the nitrogen atom, which can be advantageous in stabilizing specific metal complexes and influencing their catalytic activity. wikipedia.org

The amidoxime group is also known for its strong chelating ability, particularly for metal ions like uranium, making amidoxime-functionalized materials a key area of research for applications such as uranium extraction from seawater. nih.gov This suggests that polymers or frameworks functionalized with this compound could be developed for selective metal ion sequestration.

While there is no direct evidence of its use in polymerization initiation, some organic compounds with specific functional groups can act as initiators. Further research would be needed to explore this possibility.

Table 2: Potential Material Science and Catalysis Applications

| Application Area | Key Structural Feature | Potential Role of this compound | Related Compound Classes and Concepts |

|---|---|---|---|

| Coordination Chemistry | Pyridine ring, N-hydroxyimidamide group | As a bidentate or monodentate ligand to form stable metal complexes for catalysis or as building blocks for metal-organic frameworks (MOFs). | Pyridine-N-oxides, 2,6-Lutidine, Amidoxime-based ligands. wikipedia.orgnih.gov |

| Selective Metal Ion Extraction | N-Hydroxyimidamide (Amidoxime) | Functional group for incorporation into polymers or porous materials for the selective binding and extraction of metal ions. | Amidoxime-functionalized adsorbents for uranium recovery. nih.gov |

Utilization of this compound as a Building Block in Complex Organic Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic N-hydroxyimidamide group and a modifiable pyridine ring, makes it a potentially valuable building block in complex organic synthesis. Amidoximes are known to be versatile precursors for the synthesis of various heterocyclic compounds. nih.gov The N-hydroxyimidamide moiety can undergo cyclization reactions with various electrophiles to form a range of five- and six-membered heterocyclic rings.

Furthermore, the pyridine ring can be functionalized through various organic reactions, although the 2,6-dimethyl substitution may influence the reactivity at the adjacent positions. The N-oxide of the pyridine ring could also be synthesized, which would open up additional pathways for functionalization. wikipedia.orgscripps.edu

Table 3: Potential Synthetic Transformations

| Reaction Type | Reactive Site | Potential Product Class | Related Synthetic Methodologies |

|---|---|---|---|

| Heterocycle Formation | N-Hydroxyimidamide | Oxadiazoles, triazoles, and other nitrogen- and oxygen-containing heterocycles. | Cyclization reactions of amidoximes. nih.gov |

| N-Alkylation/N-Acylation | N-Hydroxyimidamide | Derivatized amidoximes with altered properties. | Standard N-functionalization reactions. mdpi.com |

Development of Advanced Analytical Techniques for Detection and Quantification in Research Settings

The development of robust analytical methods is crucial for the study of any new compound. For this compound, a combination of chromatographic and spectroscopic techniques would be necessary for its detection and quantification.

Chromatographic Methods: High-performance liquid chromatography (HPLC), likely with reverse-phase columns, coupled with UV-Vis or mass spectrometry (MS) detection would be the primary method for separation and quantification. The pyridine ring provides a chromophore for UV detection.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for structural confirmation and purity assessment.

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-O and C=N bonds of the amidoxime and the vibrations of the pyridine ring.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, aiding in structural elucidation.

Other Techniques: For pyridine N-oxide derivatives, specific analytical methods like titanometric determination have been reported, which could potentially be adapted. acs.org

Future Perspectives for this compound Research and Derivative Design

The future research landscape for this compound and its derivatives is likely to be guided by the principles of bioisosteric replacement and the exploration of its coordination chemistry. drughunter.comnih.govcambridgemedchemconsulting.comu-tokyo.ac.jpresearchgate.net

Derivative Design for Biological Probes: By systematically modifying the substituents on the pyridine ring or the N-hydroxyimidamide group, new derivatives with tailored selectivity for specific biological targets could be designed. The concept of bioisosterism can be applied to replace the amidoxime group with other functionalities like carboxylic acids or tetrazoles to modulate physicochemical and biological properties. drughunter.comresearchgate.net

Advanced Materials: The design of novel polymers and metal-organic frameworks incorporating this compound as a ligand could lead to materials with unique properties for gas storage, separation, or catalysis. The design of ligands with specific coordination properties is an active area of research. nih.gov

Computational Studies: Density functional theory (DFT) and other computational methods could be employed to predict the compound's physicochemical properties, reactivity, and its interactions with metal ions or biological macromolecules. mdpi.comresearchgate.netresearchgate.net Such studies can guide synthetic efforts and the design of new derivatives with desired characteristics.

Q & A

Q. How are isotopic labeling (e.g., ¹⁵N) and advanced NMR techniques used to study its metabolic pathways?

- Answer : ¹⁵N-labeled imidamide tracks metabolic products via HSQC (heteronuclear single quantum coherence) NMR. LC-MS/MS identifies hydroxylated or glucuronidated metabolites in hepatic microsomal assays. Stable isotope tracing in cell models (e.g., hepatocytes) quantifies bioavailability and clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.